2-Deoxy-D-galactopyranose

Vue d'ensemble

Description

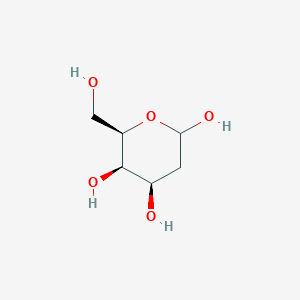

2-Deoxy-D-galactopyranose is a deoxy sugar derived from D-galactopyranose, where the hydroxyl group at the second carbon position is replaced by a hydrogen atom . This modification results in a compound with the molecular formula C6H12O5 and a molecular weight of 164.157 g/mol . It is a metabolite and plays a role in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-galactopyranose typically involves the azidophenylselenylation of glycals. This method provides phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors . The reaction conditions can be adjusted to achieve either α- or β-stereoselectivity, depending on the choice of solvent. For instance, using acetonitrile results in total β-stereocontrol, while diethyl ether favors α-stereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of glycosyl donors and acceptors under controlled reaction conditions to ensure the desired stereochemistry and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Deoxy-D-galactopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. The absence of the hydroxyl group at the second carbon position influences its reactivity compared to other sugars.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

Substitution: Halogenation or amination reactions can be performed using appropriate halogenating agents or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Cancer Research

Inhibition of Glycolysis and Tumor Growth

2-Deoxy-D-galactopyranose has been shown to inhibit glycolysis, a critical metabolic pathway in cancer cells. Research indicates that this inhibition can lead to reduced tumor growth. For instance, studies have demonstrated that 2-DG can impair the fucosylation of glycoproteins, which is often upregulated in cancerous tissues, thereby affecting tumor progression and metastasis .

Case Study: Renal Fibrosis

Recent investigations have highlighted the role of 2-deoxy-D-galactose in renal fibrosis. A study by Luo et al. (2023) found that 2-DG modulates terminal fucosylation processes, presenting potential therapeutic pathways for treating renal fibrosis and enhancing understanding of kidney disease mechanisms .

Immunology

Modulation of Immune Responses

The compound has been recognized for its immunomodulatory effects. In a study involving a mouse skin transplant model, 2-deoxy-D-galactose was shown to inhibit T-cell responses, which could improve the success rates of skin grafts. This suggests its potential as an immunosuppressive treatment in transplant medicine .

Case Study: Ocular Surface Treatment

Yoon et al. (2021) explored the therapeutic effects of 2-DG in treating dry eye disease by modulating specific fucosylation pathways. The findings indicate that targeting aberrant α(1,2)-fucosylation at the ocular surface can ameliorate symptoms associated with dry eye disease, suggesting new avenues for treatment strategies .

Neuroscience

Influence on Morphine Tolerance

Research has shown that 2-deoxy-D-galactose influences morphine tolerance development in rats. A study indicated that administration of 2-DG enhanced morphine tolerance when given concurrently with morphine treatment, suggesting a specific interference with neuronal glycoprotein processing . This finding opens discussions on how 2-DG might affect pain management therapies.

Biochemistry

Fucosylation Inhibition

this compound serves as an inhibitor of fucosylation processes in various biological systems. Its ability to impair fucosylation has implications for understanding glycoprotein function and interactions in cellular environments . For example, research has documented its impact on glycoproteins in liver tissues, highlighting its role in metabolic studies .

Synthesis and Chemical Applications

Enzymatic Synthesis Studies

The synthesis of this compound has been explored through enzymatic methods, demonstrating its utility in biochemical research and synthetic chemistry . These methods allow for controlled production of 2-DG for further applications in research and industry.

Mécanisme D'action

The mechanism of action of 2-Deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. For instance, it can act as a substrate for beta-galactosidase, leading to the hydrolysis of glycosidic bonds . The molecular targets and pathways involved include various glycosylation processes and metabolic pathways in which deoxy sugars play a crucial role .

Comparaison Avec Des Composés Similaires

- 2-Deoxy-D-glucose

- 2-Deoxy-D-ribose

- 2-Deoxy-D-mannose

Comparison: 2-Deoxy-D-galactopyranose is unique due to its specific structural modification at the second carbon position, which distinguishes it from other deoxy sugars. This modification impacts its reactivity and interaction with enzymes, making it a valuable compound in biochemical studies .

Activité Biologique

2-Deoxy-D-galactopyranose (2-DG) is a hexose sugar analog that has garnered significant attention in biological research due to its diverse biological activities. This article explores the biological activity of 2-DG, focusing on its effects on cellular metabolism, potential therapeutic applications, and recent research findings.

Overview of this compound

This compound is a structural analog of D-galactose where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This modification alters its metabolism and interaction with various biological systems. Its primary role in research has been as a tool for studying carbohydrate metabolism and its implications in disease processes, particularly cancer and bacterial infections.

1. Inhibition of Glycolysis and Cancer Cell Growth

Research indicates that 2-DG inhibits glycolysis, leading to reduced energy production in cancer cells. Studies have demonstrated that treatment with 2-DG results in decreased cell viability and increased apoptosis in various cancer cell lines. For instance, human breast cancer cells treated with 2-DG showed significant reductions in clonogenic survival and increased activation of apoptotic pathways, evidenced by caspase activation and PARP cleavage .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (mM) | Clonogenic Survival (%) | Apoptosis Induction |

|---|---|---|---|

| SkBr3 | 1 | 40 | Yes |

| MCF7 | 1 | 75 | Yes |

| MDA-MB-468 | 1 | No change | No |

2. Modulation of Immune Responses

Recent studies have highlighted the immunomodulatory effects of 2-DG. It has been shown to inhibit T-cell responses in mouse models, suggesting potential applications in transplant medicine to improve graft acceptance . The compound's ability to modulate immune activity may also provide therapeutic avenues for autoimmune diseases.

3. Bactericidal Effects

This compound exhibits bactericidal properties against Escherichia coli. It has been observed that this compound can disrupt amino sugar metabolism, leading to cell lysis without prior swelling or elongation of bacterial cells . This unique mechanism makes it a candidate for developing new antibacterial agents.

Case Study: Targeting Glucose Metabolism in Cancer

A notable study investigated the effects of 2-DG on glucose metabolism in human breast cancer cells. The study found that higher levels of the Glut1 transporter were expressed following treatment, facilitating increased uptake of 2-DG, which subsequently led to enhanced cell death through apoptosis . This highlights the potential for targeting glucose metabolism as a therapeutic strategy for cancer treatment.

Research Findings: Enzymatic Synthesis and Applications

Recent advancements include the enzymatic synthesis of sugar esters and oligosaccharides from renewable resources using this compound as a substrate . These findings suggest broader applications for 2-DG beyond cancer therapy, extending into biochemistry and materials science.

Propriétés

IUPAC Name |

(4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-DUVQVXGLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312551 | |

| Record name | 2-Deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Deoxygalactopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25494-04-6 | |

| Record name | 2-Deoxy-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25494-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxygalactopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.